chemical and physical properties of ethyl 5,6-dichloropyridazine-3-carboxylate
chemical and physical properties of ethyl 5,6-dichloropyridazine-3-carboxylate
An In-Depth Technical Guide on Ethyl 5,6-Dichloropyridazine-3-Carboxylate: Properties, Synthesis, and Role in M4 Muscarinic Receptor Allosteric Modulation
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. Ethyl 5,6-dichloropyridazine-3-carboxylate (CAS: 2203332-00-5) has emerged as a highly privileged scaffold, particularly in the synthesis of heteroaryl piperidine ether positive allosteric modulators (PAMs) targeting the M4 muscarinic acetylcholine receptor. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous analysis of this compound's physicochemical properties, a mechanistically grounded synthesis protocol, and its application in neuropharmacology.
Chemical and Physical Properties
The utility of ethyl 5,6-dichloropyridazine-3-carboxylate stems from the unique electronic properties of the 1,2-diazine (pyridazine) ring. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect, which is further amplified by the halogens at the 5- and 6-positions. This electron deficiency makes the pyridazine core highly susceptible to nucleophilic aromatic substitution ( SNAr ), allowing for precise, regioselective functionalization during drug synthesis.
Below is a structured summary of the compound's core quantitative and qualitative data, synthesized from commercial chemical databases[1].
| Property | Value |
| Chemical Name | Ethyl 5,6-dichloropyridazine-3-carboxylate |
| CAS Registry Number | 2203332-00-5 |
| Molecular Formula | C₇H₆Cl₂N₂O₂ |
| Molecular Weight | 221.04 g/mol |
| Canonical SMILES | CCOC(=O)c1cc(Cl)c(Cl)nn1 |
| Structural Features | 1,2-diazine core, ethyl ester moiety, vicinal dichlorides |
| Storage Conditions | Inert atmosphere, -20°C (moisture-sensitive) |
| Primary Application | Precursor for GPCR allosteric modulators |
Mechanistic Role in Drug Design
The incorporation of the 5,6-dichloropyridazine scaffold into neurotherapeutics is not accidental. In the context of M4 PAMs, the pyridazine ring often serves as a central hinge that dictates the spatial orientation of flanking pharmacophores (such as piperidine ethers).
The vicinal dichloro substitution serves two distinct purposes:
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Synthetic Versatility: The chlorides act as orthogonal leaving groups. The chloride at the 6-position (adjacent to the ring nitrogen) is typically more reactive toward nucleophiles due to the alpha-nitrogen effect, allowing for sequential, differentiated substitutions.
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Metabolic Stability: Halogenation of the heteroaromatic ring blocks sites of potential oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of the resulting drug candidate.
Synthesis Protocol & Causality: A Self-Validating Workflow
The synthesis of ethyl 5,6-dichloropyridazine-3-carboxylate is classically achieved via the concurrent chlorination and halogen exchange of ethyl 5-bromo-6-hydroxypyridazine-3-carboxylate using phosphorus oxychloride ( POCl3 ), as detailed in patent literature for M4 receptor modulators [2].
Experimental Methodology
Objective: To synthesize ethyl 5,6-dichloropyridazine-3-carboxylate via thermal activation with POCl3 .
Step-by-Step Protocol:
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Reagent Preparation: Suspend ethyl 5-bromo-6-hydroxypyridazine-3-carboxylate (1.0 eq, e.g., 1.7 g, 6.88 mmol) in anhydrous dichloromethane (DCM, 10 mL).
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Causality: DCM acts as a non-reactive diluent to manage the initial exotherm when the chlorinating agent is introduced.
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Addition of Chlorinating Agent: Dropwise add POCl3 (50.0 eq, e.g., 52.8 g, 344 mmol) at room temperature under an inert argon atmosphere.
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Causality: POCl3 serves a dual purpose. First, it reacts with the 6-hydroxyl group to form a highly reactive phosphorodichloridate intermediate, which is subsequently displaced by chloride to yield the 6-chloro derivative. Second, the massive excess of chloride ions in the highly acidic medium drives a thermodynamic halogen exchange at the 5-position, converting the bromide to a chloride.
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Thermal Activation: Heat the reaction mixture to 90 °C and stir for 18 hours.
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Self-Validation Checkpoint: Monitor the reaction via LC-MS. You must observe the disappearance of the starting material ( m/z ~247) and the transient mono-chloro/mono-bromo intermediate, culminating in the target dichloro product mass ( m/z ~221). Do not proceed to workup until the intermediate is fully consumed.
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Quenching and Workup: Cool the reaction to room temperature, then carefully pour the mixture over crushed ice.
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Causality: Ice water safely hydrolyzes the massive excess of unreacted POCl3 into phosphoric and hydrochloric acids without causing a violent thermal runaway.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
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Causality: The NaHCO3 wash neutralizes residual acids, preventing the acid-catalyzed hydrolysis of the ethyl ester moiety during concentration.
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Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to afford the title compound.
Caption: Workflow for the synthesis of ethyl 5,6-dichloropyridazine-3-carboxylate via POCl3 chlorination.
Downstream Applications: M4 PAMs in Neuropharmacology
Once synthesized, ethyl 5,6-dichloropyridazine-3-carboxylate is subjected to downstream functionalization to create heteroaryl piperidine ethers. These complex molecules act as Positive Allosteric Modulators (PAMs) of the M4 muscarinic acetylcholine receptor.
The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the striatum. Unlike orthosteric agonists (like xanomeline) which bind to the highly conserved acetylcholine binding site and cause dose-limiting peripheral side effects, PAMs bind to a topographically distinct allosteric site. They do not activate the receptor on their own; instead, they potentiate the affinity and efficacy of endogenous acetylcholine [3].
Clinical-stage companies are actively advancing M4 PAMs derived from similar heterocyclic scaffolds into Phase 1 and Phase 2 trials for the treatment of schizophrenia and other forms of psychosis [4]. By selectively enhancing M4 signaling, these compounds inhibit adenylyl cyclase via the Gi/o pathway, ultimately reducing dopaminergic hyper-excitability without triggering the adverse effects associated with broad muscarinic activation.
Caption: M4 muscarinic receptor signaling pathway modulated by positive allosteric modulators (PAMs).
References
- Bao, J., et al. "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor." World Intellectual Property Organization, WO2018112843A1, 2018.
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Addex Therapeutics. "Addex Reports Q3 2023 Financial Results and Provides Corporate Update (M4 PAM Schizophrenia Program)." Addex Therapeutics Press Releases, Nov 2023. URL:[Link]
